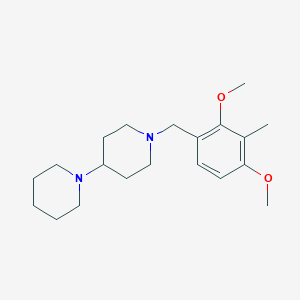![molecular formula C18H18N4 B5641622 3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5641622.png)
3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds like 3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves multi-step reactions, leveraging principles from coordination chemistry and organic synthesis techniques. Although direct synthesis routes for this specific compound are not detailed in the available literature, related synthetic methodologies can be inferred from compounds with similar structures, such as pyrazolo[3,4-b]pyridines and triazole derivatives. These processes often employ [2+1]-type cyclopropanation reactions and copper-catalyzed azide-alkyne cycloadditions (CuAAC) for constructing the core heterocyclic scaffolds (Kamimura, 2014; de Souza et al., 2019).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one often features a significant degree of aromaticity and stability, due to the presence of nitrogen atoms within the rings. This stability is not easily compromised by common chemical reactions, such as reductions, oxidations, or hydrolysis under acidic or basic conditions. Structural analysis of similar compounds emphasizes the role of NMR and single-crystal X-ray studies in elucidating their complex geometries and electronic structures, which are pivotal in understanding their reactivity and interaction with biological targets (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
Compounds with triazole and pyridine moieties exhibit a broad spectrum of chemical reactivities, owing to their aromatic stability and the presence of multiple functional groups that can undergo various chemical transformations. These include cycloaddition reactions, N-hydroxylation, and phase I and II metabolism, which are significant in the pharmacological context for their activation or detoxification pathways. The specific chemical behavior of our compound would likely follow analogous patterns, highlighting the importance of understanding these fundamental reactivities for applications in drug discovery and synthetic chemistry (Teunissen et al., 2010).
作用機序
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Safety and Hazards
将来の方向性
Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or material science. The compound’s properties could be modified through the addition of different functional groups, potentially leading to new compounds with unique properties .
特性
IUPAC Name |
3-[5-cyclopropyl-2-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-4-2-5-14(10-13)12-22-18(16-6-3-9-19-11-16)20-17(21-22)15-7-8-15/h2-6,9-11,15H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMVKJJHIPNXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC(=N2)C3CC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-cyclopropyl-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)
![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)
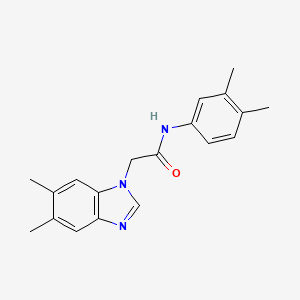
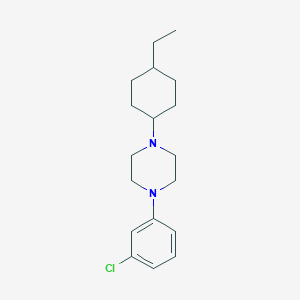
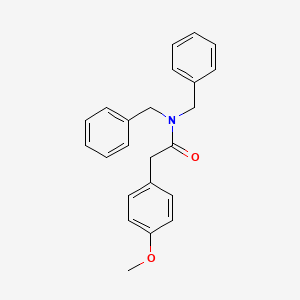
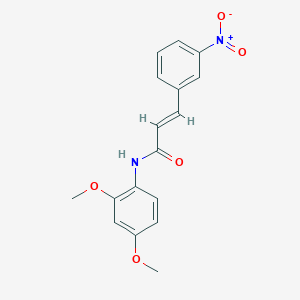
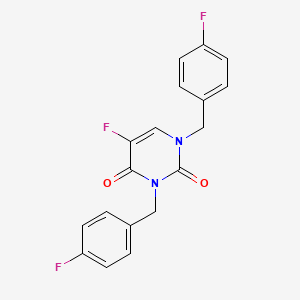
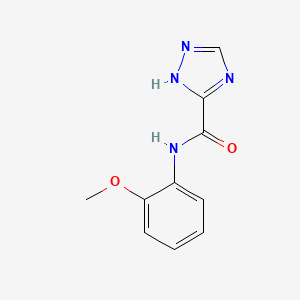


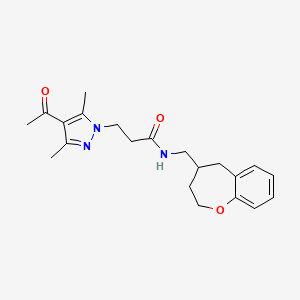
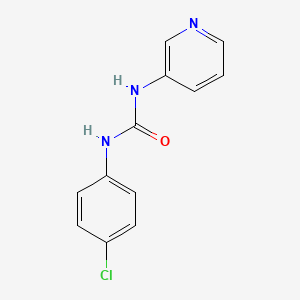
![1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5641619.png)
